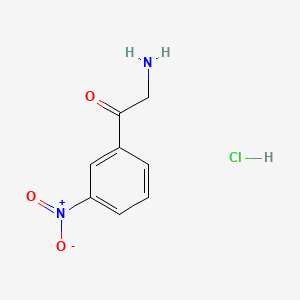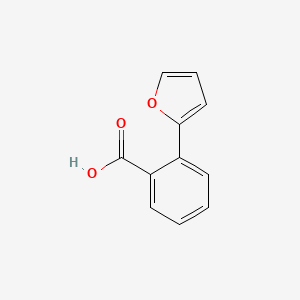
3-Nitrophenacylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-Nitrophenacylamine hydrochloride is C8H9ClN2O3 . The molecular weight is 216.62 g/mol .Physical And Chemical Properties Analysis
3-Nitrophenacylamine hydrochloride is a crystalline solid. The molecular weight is 216.62 g/mol . More research is needed to provide a detailed physical and chemical properties analysis.Applications De Recherche Scientifique
Water Treatment and Disinfection By-products
Nitrosamines, including those potentially formed from 3-Nitrophenacylamine hydrochloride, are a class of emerging disinfection by-products (DBPs) in water treatment. These compounds, highly carcinogenic, pose a significant concern for drinking water supplies. Research shows that various nitrogenous organic compounds can be precursors for both carbonated DBPs (C-DBPs) and nitrogenated DBPs (N-DBPs) when treated with chloramination or chlorine. This has implications for the safety and quality of treated water (Chang, Chen, & Wang, 2011).
Medical Imaging and Tumor Analysis
Nitroxide radicals, potentially including derivatives of 3-Nitrophenacylamine hydrochloride, have been identified as valuable for magnetic resonance imaging (MRI) and electron paramagnetic resonance imaging (EPRI). These substances, originally recognized as in vivo radioprotectors, can provide functional image contrast in MRI, offering insights into tissue redox status and potentially aiding in tumor analysis and treatment (Matsumoto et al., 2006).
Neurotransmitter Release Studies
Hydroxylamine, a related compound to 3-Nitrophenacylamine hydrochloride, has been studied for its role in neurotransmitter release from rat hippocampal slices. This research offers potential insights into the mechanisms of neurotransmitter modulation and its implications in various neurological conditions (Lonart, Wang, & Johnson, 1992).
Pathway Analysis in Bacterial Degradation
3-Nitrophenacylamine hydrochloride derivatives are involved in the bacterial degradation pathways of specific pollutants. Research on Ralstonia eutropha JMP134, a bacterium, reveals the enzyme-mediated conversion processes, which are crucial in understanding bioremediation and pollutant degradation (Schenzle, Lenke, Spain, & Knackmuss, 1999).
Polymer Catalysis
Optically active polymers containing derivatives of 3-Nitrophenacylamine hydrochloride have been used as catalysts for esterolysis reactions. Such research is vital for the development of new materials and chemical processes (Aglietto, Ranucci, Ruggeri, & Gianni, 1985).
Kinetics of Hydroxylamine Reactions
The study of the kinetics of reactions involving hydroxylamine, a compound related to 3-Nitrophenacylamine hydrochloride, provides essential insights into various chemical processes. This includes its reaction with nitrous and nitric acids, offering fundamental knowledge about reaction mechanisms and product distribution (Bennett, Brown, Maya, & Posey, 1982).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-(3-nitrophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFUJSROKAAPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379005 |
Source


|
| Record name | 3-Nitrophenacylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenacylamine hydrochloride | |
CAS RN |
36765-84-1 |
Source


|
| Record name | 3-Nitrophenacylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)


![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)



